molecular formula C21H17NO5 B092725 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- CAS No. 132-62-7

3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-

Cat. No.: B092725
CAS No.: 132-62-7
M. Wt: 363.4 g/mol
InChI Key: IWWAOEHIGYWDRA-UHFFFAOYSA-N
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Description

3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- is a heterocyclic compound featuring a dibenzofuran core substituted with a carboxamide group, a 2,5-dimethoxyphenyl moiety, and a hydroxyl group. The dibenzofuran scaffold is notable for its planar aromatic structure, which facilitates π-π interactions and influences electronic properties. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, while the hydroxyl group may enhance solubility via hydrogen bonding.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-hydroxydibenzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H17NO5/c1-25-12-7-8-19(26-2)16(9-12)22-21(24)15-11-20-14(10-17(15)23)13-5-3-4-6-18(13)27-20/h3-11,23H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWAOEHIGYWDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C3C4=CC=CC=C4OC3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H17NO5
Source PubChem
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DSSTOX Substance ID

DTXSID9059628
Record name 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
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Molecular Weight

363.4 g/mol
Source PubChem
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CAS No.

132-62-7
Record name N-(2,5-Dimethoxyphenyl)-2-hydroxy-3-dibenzofurancarboxamide
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Record name 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
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Record name 3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy-
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Record name 2-hydroxy-2',5'-dimethoxydibenzofuran-3-carboxanilide
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Biological Activity

3-Dibenzofurancarboxamide, N-(2,5-dimethoxyphenyl)-2-hydroxy- (CAS Number: 132-62-7) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H17_{17}N O5_5
  • Molecular Weight : 363.36 g/mol
  • Density : 1.367 g/cm³
  • Boiling Point : 503.9 °C

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring may enhance the electron-donating ability, contributing to its free radical scavenging capacity. This is crucial in preventing oxidative stress-related diseases.

Anticancer Potential

Studies have shown that dibenzofuran derivatives can inhibit cancer cell proliferation. For instance, N-(2,5-dimethoxyphenyl)-2-hydroxy-dibenzofuran-3-carboxamide demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.

The biological activities of 3-Dibenzofurancarboxamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
  • Interaction with Cellular Receptors : Binding to specific receptors may alter cellular responses leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

A study conducted on the effects of N-(2,5-dimethoxyphenyl)-2-hydroxy-dibenzofuran-3-carboxamide on MCF-7 breast cancer cells revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells.

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation:

  • Treatment with the compound reduced levels of TNF-α by 40% compared to control.
  • Histological analysis showed decreased edema and inflammatory cell infiltration.

Data Summary Table

PropertyValue
Molecular FormulaC21_{21}H17_{17}N O5_5
Molecular Weight363.36 g/mol
Density1.367 g/cm³
Boiling Point503.9 °C
IC50 (Breast Cancer Cells)15 µM
TNF-α Reduction40%

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(3-benzyl-5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)-2-oxoacetamide (Compound 14)

  • Structure : Retains the dibenzofuran core but incorporates a 2-oxoacetamide linker and a benzyl group at position 3. The hydroxyl group at position 5 contrasts with the benzyloxy substitution in Compound 15 .
  • Theoretical calculations (e.g., HOMO-LUMO gaps) could further clarify reactivity differences .

N-(2,5-dimethoxyphenyl)-2-[3-benzyl-5-(benzyloxy)-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl]-2-oxoacetamide (Compound 15)

  • Structure : Differs from Compound 14 by replacing the hydroxyl group with a benzyloxy moiety.
Property Compound 14 Compound 15
Substituent at Position 5 Hydroxyl Benzyloxy
Electron Effects Electron-withdrawing Electron-donating
Solubility Higher (due to -OH) Lower (due to benzyl group)
Steric Hindrance Minimal Significant

Benzothiazole Acetamide Derivatives ()

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

  • Core Structure : Replaces dibenzofuran with a benzothiazole ring, which is more electronegative due to sulfur and nitrogen atoms.
  • Functional Groups : The trifluoromethyl group increases lipophilicity and metabolic resistance, while the 2,5-dimethoxyphenyl group aligns with the target compound’s substituent.

2,5-Dihydrofuran Derivatives ()

N-(2-trans-Phenylcyclopropyl)-2,5-dihydro-2-oxo-4-[(m-methylphenyl)amino]-3-furancarboxamide

  • Core Structure : Features a dihydrofuran ring instead of dibenzofuran, reducing aromaticity and planarity.
  • Activity: Demonstrated antiallergy properties, highlighting how minor structural changes (e.g., saturation of the furan ring) can shift pharmacological profiles .

Structural and Electronic Analysis

Impact of Substituents

  • Hydroxyl vs. Benzyloxy : Hydroxyl groups improve solubility but may reduce stability under acidic conditions. Benzyloxy groups offer steric protection but increase hydrophobicity .

Theoretical and Crystallographic Insights

  • Theoretical Calculations: references computational studies, which may predict charge distribution and reactive sites. For example, the hydroxyl group in Compound 14 could act as a hydrogen-bond donor, influencing intermolecular interactions .
  • X-ray Data : While specific metrics are unavailable, the dibenzofuran core’s planarity likely promotes crystalline packing, whereas benzothiazole or dihydrofuran derivatives may exhibit less ordered structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Dibenzofurancarboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization has been successfully applied to synthesize benzofuran-derived analogs (e.g., 6-(Benzyloxy)-2-(2,4-bis(benzyloxy)-6-methoxyphenyl)-3-methylbenzofuran) . Key steps include:

  • Use of NaH/THF for deprotonation.
  • Temperature control (0°C to room temperature) to minimize side reactions.
  • Purification via column chromatography with hexane/ethyl acetate gradients.
    • Optimization : Monitor reaction progress using TLC with UV visualization. Adjust stoichiometry of NaH to substrate (1.1:1 molar ratio) to improve yield .

Q. How can the structural integrity of 3-Dibenzofurancarboxamide derivatives be validated post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic and crystallographic techniques:

  • XRD : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯H or halogen contacts) to confirm stereochemistry .
  • NMR : Compare aromatic proton signals (δ 6.8–7.5 ppm) to reference spectra of structurally related dibenzofuran derivatives .
  • HPLC : Use 3-Nitrodibenzofuran as an analytical standard (ACC R-009N) for retention time calibration .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with positive controls like 3,5-Difluoro-2-hydroxybenzoic acid derivatives .
  • Cellular uptake : Employ confocal microscopy with fluorescently tagged analogs to track subcellular localization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-Dibenzofurancarboxamide derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO) and predict UV/Vis absorption spectra .
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Validation : Compare computed IR spectra with experimental data (e.g., O–H stretching at 3200–3500 cm⁻¹) .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Case Study : If XRD shows Br⋯Br contacts but NMR suggests dynamic proton exchange, perform variable-temperature NMR (VT-NMR) to detect conformational flexibility.
  • Resolution : Use synchrotron-based XRD to resolve low-occupancy conformers and cross-validate with molecular dynamics simulations .

Q. What advanced separation techniques (e.g., membrane technologies) are effective for isolating polar derivatives of this compound?

  • Methodological Answer :

  • Nanofiltration : Utilize polyamide membranes with a 200–300 Da MWCO to separate hydroxylated byproducts .
  • HILIC Chromatography : Employ a silica-based column with acetonitrile/water (95:5) mobile phase to retain polar analytes .

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